4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine
Overview
Description
4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a thiophene ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is synthesized as a derivative of chalcones and thiophene, both of which have been associated with diverse biological efficiency .
Mode of Action
It is synthesized from a compound that reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative is then allowed to react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative .
Biochemical Pathways
The compound is synthesized from chalcones and thiophene, both of which have been associated with diverse biological efficiency .
Result of Action
The newly synthesized compounds, including 4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine, showed potent anti-inflammatory activities both in vitro and in vivo . They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
Cycloaddition Reaction: The resulting chalcone undergoes a base-induced cycloaddition with thiourea to yield 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione.
Amination: The final step involves the conversion of the thione derivative to the desired amine compound using hydrazine hydrate
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridine and pyrimidine rings to their respective dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of pyridine and pyrimidine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antioxidant and anti-inflammatory activities.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: A closely related compound with a thiol group instead of an amine group.
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2(1H)-thione: Another related compound with a thione group.
Uniqueness
4-(6-Thiophen-2-ylpyridin-3-yl)-pyrimidin-2-ylamine is unique due to its amine functionality, which can participate in a wider range of chemical reactions compared to its thiol and thione analogs. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-(6-thiophen-2-ylpyridin-3-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c14-13-15-6-5-10(17-13)9-3-4-11(16-8-9)12-2-1-7-18-12/h1-8H,(H2,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJSUWYYLFKTNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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